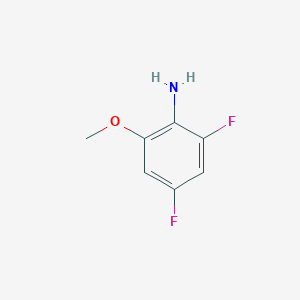

2,4-Difluoro-6-methoxyaniline

Description

BenchChem offers high-quality 2,4-Difluoro-6-methoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Difluoro-6-methoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-6-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSJLVJUOYIZPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

electronic and steric effects of substituents in 2,4-Difluoro-6-methoxyaniline

An In-Depth Technical Guide to the Electronic and Steric Effects of Substituents in 2,4-Difluoro-6-methoxyaniline

Abstract

2,4-Difluoro-6-methoxyaniline is a highly functionalized aromatic amine that serves as a critical building block in modern medicinal chemistry. The strategic placement of two electron-withdrawing fluorine atoms, an electron-donating methoxy group, and the primary amino function creates a complex interplay of electronic and steric effects. This guide provides an in-depth analysis of these properties, elucidating how the substituent effects modulate the molecule's reactivity, basicity, and conformational preferences. We will dissect the inductive and resonance contributions of each group, explore the steric implications of the ortho-substituents, and present validated experimental and computational protocols for characterization. Understanding these core principles is paramount for professionals seeking to leverage this scaffold in the design of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

Introduction: A Scaffold of Strategic Importance

The successful design of small-molecule drugs hinges on the precise control of molecular properties such as lipophilicity, metabolic stability, and target-binding interactions. Substituted anilines are privileged structures in this endeavor, and 2,4-Difluoro-6-methoxyaniline has emerged as a particularly valuable intermediate.[1] The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[2][3] The methoxy group can act as a hydrogen bond acceptor and modulate electronic properties, while the amino group provides a key handle for synthetic elaboration. This unique trifecta of substituents on a single aniline ring presents a nuanced chemical personality that warrants detailed exploration. This guide will serve as a definitive resource for understanding and predicting the behavior of this important molecule.

Dissecting the Electronic Landscape

The electronic character of 2,4-Difluoro-6-methoxyaniline is a delicate balance between opposing forces: the electron-withdrawing inductive effects of the electronegative substituents and the electron-donating resonance effects of the lone-pair-bearing amino and methoxy groups.

Inductive Effects (-I): The Electron Pull

The primary driver of inductive electron withdrawal in this molecule is the presence of two highly electronegative fluorine atoms at the C2 and C4 positions. Fluorine's strong -I effect significantly lowers the electron density of the entire aromatic ring and, by extension, the nitrogen atom of the amino group.[4] The oxygen atom of the C6-methoxy group also exerts a moderate -I effect. This cumulative withdrawal of electron density has a profound impact on the basicity of the aniline nitrogen. Electron-withdrawing groups decrease the electron density on the nitrogen, making its lone pair less available to accept a proton, thus rendering the amine less basic compared to unsubstituted aniline.[5][6]

Resonance Effects (+M): The Electron Push

Counteracting the inductive pull are the powerful resonance (or mesomeric) effects of the amino and methoxy groups. The nitrogen of the amino group and the oxygen of the methoxy group possess lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density, known as the +M effect, is a stabilizing interaction that preferentially increases electron density at the ortho and para positions relative to the substituent.[5]

In 2,4-Difluoro-6-methoxyaniline:

-

The amino group (-NH₂) at C1 is a potent +M donor, directing electron density to C2, C4, and C6.

-

The methoxy group (-OCH₃) at C6 is a moderate +M donor, directing density to C1, C3, and C5.

The interplay of these resonance effects creates a complex electron density map, which is visualized in the resonance contributor diagram below.

Caption: Interplay of steric factors influencing molecular properties.

Experimental and Computational Characterization Workflow

A robust understanding of 2,4-Difluoro-6-methoxyaniline requires a combination of spectroscopic, physical, and computational methods. Here, we outline a self-validating workflow for its comprehensive characterization.

Caption: Integrated workflow for molecular characterization.

Protocol 1: Spectroscopic Analysis

Objective: To confirm the chemical structure and probe the electronic environment of the substituents.

Methodology: Infrared (IR) Spectroscopy [7]1. Sample Preparation: Prepare a thin film of the neat liquid sample between two KBr plates or acquire the spectrum using an ATR accessory. 2. Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. 3. Analysis:

- Identify the characteristic N-H stretching vibrations for a primary amine (typically two sharp peaks in the 3300-3500 cm⁻¹ region).

- Locate the strong C-F stretching bands (typically in the 1100-1300 cm⁻¹ region).

- Identify the C-O stretching band for the methoxy group (around 1250 cm⁻¹ for aryl ethers).

- Observe the C=C aromatic ring stretches (1450-1600 cm⁻¹).

Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis:

-

¹H NMR: Assign peaks for the aromatic protons, the -NH₂ protons (which may be broad and exchangeable), and the -OCH₃ singlet. Analyze coupling constants (J-values) between protons and fluorine nuclei (J_HF).

-

¹³C NMR: Identify all unique carbon signals. The carbons attached to fluorine (C2, C4) will appear as doublets due to C-F coupling. Analyze the chemical shifts to infer electron density at each carbon.

-

¹⁹F NMR: Observe the two distinct fluorine signals. Analyze their chemical shifts and coupling to nearby protons to confirm their positions.

-

Protocol 2: Determination of Basicity (pKa)

Objective: To quantitatively measure the basicity of the amino group.

Methodology: Potentiometric Titration

-

Preparation: Accurately weigh a sample of the aniline and dissolve it in a suitable solvent mixture (e.g., water/ethanol) to ensure solubility of both the free base and its conjugate acid.

-

Titration: Calibrate a pH meter with standard buffers. Titrate the aniline solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), recording the pH after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of acid added. The pKa is the pH at the half-equivalence point (where half of the aniline has been protonated). This provides a direct measure of the amine's basicity.

Protocol 3: Computational Modeling

Objective: To visualize and quantify the electronic properties of the molecule.

Methodology: Density Functional Theory (DFT) [8]1. Structure Optimization: Build the 3D structure of 2,4-Difluoro-6-methoxyaniline using molecular modeling software. Perform a geometry optimization using a suitable DFT method and basis set (e.g., B3LYP/6-31G*). [8]2. Property Calculation: Using the optimized geometry, perform single-point energy calculations to determine various electronic properties. 3. Analysis:

- Electrostatic Potential (ESP) Map: Generate an ESP map to visualize electron-rich (red) and electron-poor (blue) regions. The ESP on the nitrogen lone pair is a strong indicator of its nucleophilicity and basicity.

- Molecular Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of the HOMO provide insight into the molecule's ability to act as an electron donor.

- Atomic Charges: Calculate Mulliken or Natural Bond Orbital (NBO) charges to quantify the electron density on each atom, confirming the inductive and resonance effects.

Implications for Drug Development

The unique combination of electronic and steric features in 2,4-Difluoro-6-methoxyaniline provides distinct advantages for drug design:

-

Modulated Basicity: The significantly lowered pKa of the amino group ensures that it is less likely to be protonated at physiological pH (7.4). This can be crucial for membrane permeability and reducing off-target interactions with ion channels.

-

Metabolic Stability: The C-F bonds are exceptionally strong, making the aromatic ring resistant to oxidative metabolism at the C2 and C4 positions, which can prolong the drug's half-life.

-

Fine-Tuned Interactions: The methoxy group can serve as a hydrogen bond acceptor, while the fluorine atoms can engage in favorable orthogonal multipolar interactions with protein targets.

-

Synthetic Vector: Despite its reduced basicity, the amino group remains a versatile synthetic handle for constructing amides, sulfonamides, or for use in coupling reactions, allowing for the exploration of diverse chemical space.

Conclusion

2,4-Difluoro-6-methoxyaniline is more than just a sum of its parts. It is a carefully orchestrated molecular scaffold where competing electronic effects and significant steric constraints define its chemical behavior. The strong inductive withdrawal from the dual fluorine substituents dramatically reduces the basicity of the amino group, a key parameter in drug design. Simultaneously, steric crowding from the ortho-substituents modulates the reactivity and conformation of the molecule. A thorough characterization using the integrated spectroscopic, physical, and computational workflows described herein is essential for any researcher aiming to successfully incorporate this versatile building block into a sophisticated drug discovery program.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]

- 4. journaleras.com [journaleras.com]

- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 6. Rank the following substituted anilines from most basic to least ... | Study Prep in Pearson+ [pearson.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. oajournals.net [oajournals.net]

An In-Depth Technical Guide to 2,4-Difluoro-6-methoxyaniline: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction: The Strategic Value of Fluorinated Methoxy anilines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine and methoxy functional groups into molecular scaffolds has become a cornerstone of rational drug design. These substituents can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. The aniline moiety, a versatile precursor for a vast array of heterocyclic compounds, serves as an ideal platform for introducing such functionalization.

This guide focuses on a specific, yet under-documented, member of this class: 2,4-Difluoro-6-methoxyaniline . While direct literature on this compound is sparse, its structural motifs are present in numerous bioactive molecules. This document will, therefore, provide a comprehensive technical overview by synthesizing information from closely related and well-characterized analogues. We will explore the established chemistry of fluorinated and methoxylated anilines to project a robust framework for the synthesis, properties, and potential applications of 2,4-Difluoro-6-methoxyaniline, presenting it as a high-potential building block for the next generation of therapeutics.

I. Synthesis of 2,4-Difluoro-6-methoxyaniline: A Proposed Route

The synthesis of substituted anilines often involves the reduction of a corresponding nitroaromatic precursor. This approach is generally high-yielding and tolerant of various functional groups. Based on established methodologies for related compounds, a plausible and efficient synthetic route to 2,4-Difluoro-6-methoxyaniline is proposed below.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 2,4-Difluoro-6-methoxyaniline.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2,4-Difluoro-6-nitrophenol

-

To a solution of 1,3-Difluoro-5-nitrobenzene (1.0 eq) in a suitable solvent such as DMSO or NMP, add a solution of sodium hydroxide (1.1 eq) in water dropwise at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., 1M HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 2,4-Difluoro-6-nitrophenol.

Causality: The electron-withdrawing nitro group and the fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution, allowing for the displacement of one of the fluorine atoms by a hydroxyl group.

Step 2: Synthesis of 2,4-Difluoro-6-methoxyaniline

-

Methylation: Dissolve 2,4-Difluoro-6-nitrophenol (1.0 eq) in acetone and add potassium carbonate (2.0 eq) followed by methyl iodide (1.5 eq).

-

Reflux the mixture until the starting material is consumed (monitor by TLC).

-

Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain crude 2,4-Difluoro-6-methoxy-1-nitrobenzene.

-

Reduction: Dissolve the crude nitro compound in ethanol or acetic acid. Add iron powder (5.0 eq) and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux and stir vigorously. The reaction is exothermic. Monitor the reaction by TLC until the nitro compound is fully converted.

-

Cool the reaction, neutralize with a base (e.g., sodium carbonate), and filter through celite.

-

Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2,4-Difluoro-6-methoxyaniline.

Causality: The phenolic hydroxyl group is readily methylated under Williamson ether synthesis conditions. The subsequent reduction of the nitro group to an amine is a classic and robust transformation, with iron in acidic medium being a cost-effective and efficient method. Catalytic hydrogenation with palladium on carbon is also a viable alternative.

II. Physicochemical and Spectroscopic Profile

The physicochemical and spectroscopic properties of 2,4-Difluoro-6-methoxyaniline can be predicted with a high degree of confidence by examining its constituent parts and comparing them to known data for analogous compounds.

Predicted Physicochemical Properties

| Property | Predicted Value | Justification |

| Molecular Weight | 159.13 g/mol | C₇H₆F₂NO |

| pKa (of aniline) | ~2-3 | The two electron-withdrawing fluorine atoms are expected to significantly decrease the basicity of the aniline nitrogen. |

| logP | ~1.5-2.0 | The presence of two fluorine atoms will increase lipophilicity, while the methoxy and amino groups contribute to some polarity. |

| Boiling Point | ~200-220 °C | Based on similarly substituted anilines. |

Predicted Spectroscopic Features

-

¹H NMR :

-

A singlet for the methoxy protons (-OCH₃) around 3.8-4.0 ppm.

-

A broad singlet for the amine protons (-NH₂) which may vary in chemical shift depending on the solvent and concentration.

-

Two aromatic protons, likely appearing as complex multiplets due to H-F and H-H coupling.

-

-

¹³C NMR :

-

A signal for the methoxy carbon around 55-60 ppm.

-

Aromatic carbons will show characteristic C-F couplings. The carbons directly attached to fluorine will exhibit large one-bond couplings (¹JCF), while other carbons will show smaller two- and three-bond couplings.

-

-

¹⁹F NMR :

-

Two distinct signals for the two non-equivalent fluorine atoms, likely showing coupling to each other and to the aromatic protons.

-

-

IR Spectroscopy :

-

N-H stretching bands in the region of 3300-3500 cm⁻¹.

-

C-F stretching bands in the region of 1100-1300 cm⁻¹.

-

Aromatic C=C stretching bands around 1500-1600 cm⁻¹.

-

-

Mass Spectrometry :

-

A molecular ion peak (M⁺) at m/z = 159.

-

III. Applications in Medicinal Chemistry and Drug Discovery

The unique substitution pattern of 2,4-Difluoro-6-methoxyaniline makes it a highly attractive scaffold for medicinal chemistry. The fluorine atoms can serve as metabolic blockers and can modulate the pKa of adjacent functional groups, while the methoxy group can act as a hydrogen bond acceptor and occupy hydrophobic pockets in target proteins. The aniline nitrogen provides a convenient handle for further chemical elaboration.

Potential Therapeutic Areas

-

Kinase Inhibitors : Many kinase inhibitors feature a substituted aniline core that forms key hydrogen bonds in the hinge region of the kinase domain. The specific substitution pattern of 2,4-Difluoro-6-methoxyaniline could offer a novel scaffold for developing selective inhibitors.

-

GPCR Modulators : The aromatic core can be elaborated to target G-protein coupled receptors, where fluorine and methoxy groups can fine-tune selectivity and potency.

-

Antiviral and Antibacterial Agents : The electron-deficient nature of the aromatic ring could be exploited in the design of novel antimicrobial agents.

Workflow for Utilizing 2,4-Difluoro-6-methoxyaniline in Drug Discovery

Caption: A typical workflow for leveraging a novel building block in a drug discovery program.

IV. Exemplary Experimental Protocol: Buchwald-Hartwig Amination

To illustrate the utility of 2,4-Difluoro-6-methoxyaniline as a building block, the following is a representative protocol for a Buchwald-Hartwig amination reaction, a powerful tool for forming C-N bonds.

Objective : To couple 2,4-Difluoro-6-methoxyaniline with a model aryl bromide.

Materials :

-

2,4-Difluoro-6-methoxyaniline (1.0 eq)

-

Aryl bromide (e.g., 4-bromotoluene) (1.2 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., Xantphos, 4 mol%)

-

Base (e.g., Cs₂CO₃, 2.0 eq)

-

Anhydrous toluene

Procedure :

-

To an oven-dried Schlenk tube, add the palladium catalyst, ligand, and base.

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add the aryl bromide, 2,4-Difluoro-6-methoxyaniline, and anhydrous toluene via syringe.

-

Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired diarylamine.

Self-Validation: The success of this reaction would be confirmed by NMR and mass spectrometry of the purified product, which should show characteristic signals for both aromatic moieties and the N-H proton of the secondary amine.

V. Conclusion

2,4-Difluoro-6-methoxyaniline represents a promising, albeit currently underutilized, building block for medicinal chemistry and materials science. Its unique combination of fluorine and methoxy substituents on an aniline core provides a rich platform for generating novel molecular architectures with tailored properties. While direct experimental data remains to be published, this guide has provided a comprehensive, scientifically-grounded framework for its synthesis, characterization, and application by drawing upon the well-established chemistry of its analogues. It is anticipated that as this and similar scaffolds become more accessible, they will play an increasingly important role in the development of innovative chemical entities.

References

The following is a representative list of sources that inform the principles and methodologies discussed in this guide. Direct citations for the proposed synthesis and properties of 2,4-Difluoro-6-methoxyaniline are not available due to the novelty of the compound.

- Source: Google Patents (US4294988A)

-

Properties of Fluorinated Anilines

-

Applications of Substituted Anilines in Medicinal Chemistry

- Title: Initial Route Scouting and Final Process Development for the Multi-Kg Production of 3-Fluoro-6-methoxyquinoline from p-Anisidine and 2-Fluoromalonic Acid

- Source: Organic Process Research & Development, ACS Public

-

URL: [Link]

- Title: Difluoroalkylation of Anilines via Photoinduced Methods

- Source: The Journal of Organic Chemistry, ACS Public

-

URL: [Link]

-

General Synthetic Methodologies

Introduction: The Analytical Imperative for 2,4-Difluoro-6-methoxyaniline

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,4-Difluoro-6-methoxyaniline

2,4-Difluoro-6-methoxyaniline is a substituted aniline derivative of significant interest in synthetic chemistry. As a fluorinated building block, it serves as a valuable precursor in the development of pharmaceuticals and agrochemicals, where the inclusion of fluorine atoms can profoundly influence molecular properties such as metabolic stability and binding affinity. The precise arrangement of the difluoro, methoxy, and amino substituents on the aniline ring dictates its reactivity and suitability for these applications.

Therefore, unambiguous structural confirmation and purity assessment are not merely procedural formalities but are fundamental to ensuring the validity of subsequent research and development. This guide provides a comprehensive framework for the spectroscopic characterization of 2,4-Difluoro-6-methoxyaniline, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely published, this document leverages established spectroscopic principles and data from closely related analogues to present a robust predictive and methodological analysis. It is designed to equip researchers, scientists, and drug development professionals with the expertise to acquire, interpret, and validate the structure of this key synthetic intermediate.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Elucidating the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 2,4-Difluoro-6-methoxyaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed map of the molecule's atomic connectivity and electronic environment.

Expertise & Experience: The Rationale Behind NMR Experimental Design

The choice of solvent and NMR experiments is critical for obtaining high-quality, interpretable data. Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. However, if the compound exhibits poor solubility or if proton exchange with the amine group needs to be studied, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The amine protons (NH₂) are often broad and may not be easily observed in CDCl₃ but are typically sharp and well-resolved in DMSO-d₆.

A standard analysis workflow begins with a ¹H NMR spectrum to identify proton environments and their couplings. This is followed by a ¹³C{¹H} NMR (proton-decoupled) experiment to determine the number of unique carbon environments. For a fluorinated compound like this, ¹⁹F NMR is also invaluable for confirming the presence and environment of the fluorine atoms.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the amine protons, and the methoxy group protons. The chemical shifts and coupling patterns are heavily influenced by the electronic effects of the substituents. The fluorine atoms and the methoxy group are electron-donating by resonance but fluorine is strongly electron-withdrawing by induction, leading to a complex shielding/deshielding pattern.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic CH | ~ 6.5 - 6.8 | ddd (doublet of doublet of doublets) | JH-F ≈ 8-10, JH-F ≈ 2-3, JH-H ≈ 2-3 | H-3 or H-5 |

| Aromatic CH | ~ 6.3 - 6.6 | ddd (doublet of doublet of doublets) | JH-F ≈ 8-10, JH-F ≈ 2-3, JH-H ≈ 2-3 | H-5 or H-3 |

| Amine NH₂ | ~ 3.8 - 4.5 | br s (broad singlet) | - | -NH₂ |

| Methoxy CH₃ | ~ 3.85 | s (singlet) | - | -OCH₃ |

Note: The exact chemical shifts and coupling constants are predictive and may vary based on solvent and concentration.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will reveal seven unique carbon signals. The carbons directly bonded to fluorine will appear as doublets due to one-bond C-F coupling, which is typically very large (200-250 Hz). Carbons two or three bonds away will show smaller couplings.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| Aromatic C-F | ~ 150 - 160 | d, ¹JC-F ≈ 240 Hz | C-2 or C-4 |

| Aromatic C-F | ~ 148 - 158 | d, ¹JC-F ≈ 240 Hz | C-4 or C-2 |

| Aromatic C-O | ~ 145 - 155 | t (triplet) or dd | C-6 |

| Aromatic C-N | ~ 130 - 140 | m (multiplet) | C-1 |

| Aromatic C-H | ~ 100 - 110 | d, ²JC-F ≈ 20-25 Hz | C-3 or C-5 |

| Aromatic C-H | ~ 95 - 105 | d, ²JC-F ≈ 20-25 Hz | C-5 or C-3 |

| Methoxy CH₃ | ~ 55 - 60 | s (singlet) | -OCH₃ |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,4-Difluoro-6-methoxyaniline in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for the ¹H, ¹³C, and ¹⁹F frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

-

¹³C{¹H} NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This is a less sensitive nucleus, requiring more scans. Typical parameters include a 30-45° pulse angle, a spectral width of ~240 ppm, and a relaxation delay of 2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the ¹H signals and pick peaks for all spectra.

-

Figure 1: Standard workflow for NMR-based structural elucidation.

Section 2: Infrared (IR) Spectroscopy – Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups within a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (e.g., stretching, bending) of chemical bonds.

Expertise & Experience: The Power of ATR

For solid or liquid samples like anilines, Attenuated Total Reflectance (ATR) is the preferred sampling technique.[1] It requires minimal to no sample preparation, unlike traditional methods like KBr pellets, and provides high-quality, reproducible spectra.[2][3] The sample is simply placed in direct contact with an ATR crystal (often diamond or germanium), and the IR beam interacts with the sample at the surface.[2] This self-validating system ensures consistent path length and minimizes experimental variability.

Expected Characteristic IR Absorption Bands

The IR spectrum of 2,4-Difluoro-6-methoxyaniline will be characterized by absorptions corresponding to the N-H bonds of the primary amine, the C-O bond of the methoxy ether, the aromatic ring, and the strong C-F bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3350 - 3500 | Medium, Doublet | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | Medium to Weak | Aromatic C-H Stretch | Aromatic Ring |

| 2850 - 3000 | Medium | Aliphatic C-H Stretch | Methoxy (-OCH₃) |

| 1600 - 1630 | Strong | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| 1450 - 1600 | Medium, Multiple Bands | C=C Ring Stretching | Aromatic Ring |

| 1200 - 1300 | Strong | Aryl C-O Asymmetric Stretch | Aryl Ether (-O-Ar) |

| 1100 - 1250 | Very Strong | C-F Stretch | Aryl Fluoride (-F) |

| 1000 - 1075 | Strong | Aryl C-O Symmetric Stretch | Aryl Ether (-O-Ar) |

Experimental Protocol: ATR-FTIR Data Acquisition

-

Background Spectrum: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty ATR accessory. This is crucial as it will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a small amount of the 2,4-Difluoro-6-methoxyaniline sample directly onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically perform the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Figure 2: Logic diagram for functional group analysis via IR spectroscopy.

Section 3: Mass Spectrometry (MS) – Determining Molecular Weight and Formula

Mass spectrometry is an essential analytical technique that provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers further structural clues.

Expertise & Experience: EI-MS for Structural Clues

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, causing it to fragment in predictable ways. This is highly advantageous for structural analysis. The molecular ion (M⁺˙), if observed, gives the nominal molecular weight. High-resolution MS (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. The molecular formula of 2,4-Difluoro-6-methoxyaniline is C₇H₇F₂NO, with a monoisotopic mass of approximately 159.05 Da.[4]

Expected Mass Spectrum and Fragmentation Pattern

The EI mass spectrum will show a molecular ion peak and several fragment ions. The fragmentation of anilines is well-documented and typically involves losses from the aromatic ring and its substituents.[5]

-

Molecular Ion (M⁺˙): The most important peak, expected at m/z = 159. This confirms the molecular weight of the compound.

-

Key Fragments:

-

[M-15]⁺ (m/z 144): Loss of a methyl radical (•CH₃) from the methoxy group. This is a very common fragmentation for methoxy-substituted aromatics.

-

[M-28]⁺ (m/z 131): Loss of carbon monoxide (CO) from the [M-CH₃] fragment.

-

[M-27]⁺ (m/z 132): Loss of hydrogen cyanide (HCN) from the aniline ring, a characteristic fragmentation of anilines.[5]

-

Experimental Protocol: EI-MS Data Acquisition

-

Sample Introduction: The sample can be introduced via a direct insertion probe (for solids) or via a Gas Chromatography (GC) interface if the compound is volatile and thermally stable.

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This creates the positively charged molecular ion and fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Sources

- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. PubChemLite - 2,4-difluoro-6-methoxyaniline hydrochloride (C7H7F2NO) [pubchemlite.lcsb.uni.lu]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

Methodological & Application

synthetic routes for the preparation of 2,4-Difluoro-6-methoxyaniline

This Application Note provides a scientifically rigorous guide for the synthesis of 2,4-Difluoro-6-methoxyaniline (also known as 2-amino-3,5-difluoroanisole). The protocol is designed for researchers requiring high-purity material for pharmaceutical or agrochemical applications.

Abstract

2,4-Difluoro-6-methoxyaniline is a critical fluorinated building block used in the development of kinase inhibitors and advanced crop protection agents. Its synthesis presents a specific regiochemical challenge: installing the amino, methoxy, and fluoro substituents in the correct 1,2,4,6-substitution pattern. This guide details the primary synthetic route via the regioselective nitration of 3,5-difluoroanisole, followed by reduction. A secondary route via nucleophilic aromatic substitution (

Retrosynthetic Analysis

To achieve the target structure (1-amino-2,4-difluoro-6-methoxybenzene), we must carefully select precursors that allow for precise control over the substitution pattern.

-

Target: 2,4-Difluoro-6-methoxyaniline

-

Structural Logic: The molecule is an aniline with fluorine atoms at the ortho and para positions, and a methoxy group at the remaining ortho position.

-

Disconnection: The amino group (

) is best introduced via the reduction of a nitro group ( -

Precursor: 2-Nitro-3,5-difluoroanisole.

-

Key Challenge: Ensuring the nitro group is introduced at the position ortho to the methoxy group (C2) rather than para (C4), which is flanked by two fluorine atoms.

Figure 1: Retrosynthetic pathway highlighting the strategic disconnection of the amino group.

Primary Synthetic Route: Nitration of 3,5-Difluoroanisole

This route is preferred due to the directing effects of the methoxy group, which favors nitration at the ortho position (C2) over the sterically crowded para position (C4, between two fluorines).

Step 1: Preparation of 3,5-Difluoroanisole (If not purchased)

Note: If starting from 1,3,5-trifluorobenzene.

-

Reagents: 1,3,5-Trifluorobenzene, Sodium Methoxide (

), Methanol ( -

Mechanism: Nucleophilic Aromatic Substitution (

).[1] -

Protocol: Reflux 1,3,5-trifluorobenzene with 1.05 equivalents of NaOMe in MeOH for 4–6 hours. Isolate by aqueous workup and distillation.[2][3]

Step 2: Regioselective Nitration

-

Objective: Synthesize 2-nitro-3,5-difluoroanisole.

-

Reagents: 3,5-Difluoroanisole, Nitric Acid (fuming or 65%), Sulfuric Acid (

), Acetic Anhydride ( -

Mechanism: Electrophilic Aromatic Substitution (

).[4] -

Regioselectivity: The methoxy group is a strong ortho/para activator. The C4 position is para to the methoxy but is deactivated by the inductive effect of two adjacent fluorine atoms and sterically hindered.[5] The C2 position is ortho to the methoxy and only adjacent to one fluorine, making it the preferred site of attack.

Step 3: Reduction to Aniline

-

Objective: Synthesize 2,4-Difluoro-6-methoxyaniline.

-

Reagents: Hydrogen gas (

), Palladium on Carbon (Pd/C), or Iron powder ( -

Protocol: Standard catalytic hydrogenation or Bechamp reduction.

Detailed Experimental Protocols

Protocol A: Nitration of 3,5-Difluoroanisole

| Parameter | Specification |

| Scale | 10.0 g (Starting Material) |

| Temperature | 0°C to 10°C (Strict Control) |

| Reaction Time | 2 – 4 Hours |

| Yield Target | 85 – 92% |

Procedure:

-

Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a pressure-equalizing addition funnel. Place the flask in an ice-salt bath.

-

Solvent Charge: Add 3,5-Difluoroanisole (10.0 g, 69.4 mmol) and Acetic Anhydride (20 mL) . Stir to cool to 0°C.

-

Acid Preparation: In a separate beaker, carefully mix Conc. Sulfuric Acid (15 mL) and Fuming Nitric Acid (3.5 mL, 1.2 eq) at 0°C. Caution: Exothermic.

-

Addition: Dropwise add the mixed acid solution to the anisole solution over 45 minutes. Do not allow the internal temperature to exceed 10°C. Higher temperatures increase the risk of dinitration or attack at the C4 position.

-

Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC. The product (2-nitro isomer) is less polar than the starting material.

-

Quench: Pour the reaction mixture onto 200 g of crushed ice/water . Stir vigorously until the ice melts. The product usually precipitates as a pale yellow solid.

-

Workup: Extract with Dichloromethane (3 x 50 mL) . Wash the combined organics with Sat.

(until neutral) and Brine . Dry over -

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica, 0-10% EtOAc in Hexane) if regioisomers are detected.

Protocol B: Reduction of 2-Nitro-3,5-difluoroanisole

| Parameter | Specification |

| Method | Catalytic Hydrogenation (Pd/C) |

| Pressure | 1 atm (Balloon) or 30 psi (Parr Shaker) |

| Solvent | Methanol or Ethanol |

| Yield Target | >95% |

Procedure:

-

Setup: In a hydrogenation vessel, dissolve 2-Nitro-3,5-difluoroanisole (5.0 g) in Methanol (50 mL) .

-

Catalyst: Carefully add 10% Pd/C (0.5 g, 10 wt%) under a nitrogen stream. Caution: Pyrophoric.

-

Hydrogenation: Purge the vessel with Nitrogen (3x) and then Hydrogen (3x). Stir vigorously under

atmosphere at Room Temperature for 4–12 hours. -

Monitoring: Monitor by TLC (the amine will be significantly more polar and stain with Ninhydrin).

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.[3]

-

Isolation: Concentrate the filtrate to obtain the crude aniline as a brown oil or low-melting solid.

-

Salt Formation (Optional for storage): Dissolve in diethyl ether and add HCl in dioxane to precipitate the hydrochloride salt (

), which is more stable.

Critical Process Parameters (CPPs) & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Regioselectivity (C4 isomer formed) | Reaction temperature too high (>15°C). | Maintain strict T < 5°C during addition. Use Acetic Anhydride as solvent to moderate activity. |

| Dinitration | Excess Nitric Acid used.[5] | Limit |

| Incomplete Reduction | Poisoned Catalyst (S or N impurities). | Ensure intermediate nitro compound is washed thoroughly with bicarbonate. Increase catalyst loading or pressure. |

| Dark Product Color | Oxidation of aniline. | Store under Argon/Nitrogen. Perform reduction immediately before use. |

Analytical Characterization

Target Molecule: 2,4-Difluoro-6-methoxyaniline (

-

NMR (400 MHz,

-

3.85 (s, 3H,

-

3.60 (br s, 2H,

- 6.35 - 6.45 (m, 1H, Ar-H at C3). Coupling to F2 and F4.

- 6.50 - 6.60 (m, 1H, Ar-H at C5). Coupling to F4.

-

Note: The coupling patterns are distinct. H3 is a triplet of triplets (approx) due to two flanking fluorines. H5 is a doublet of doublets.

-

3.85 (s, 3H,

-

NMR:

-

Two distinct signals corresponding to F2 and F4. F2 (ortho to amine) will be shifted differently from F4 (para to amine).

-

Alternative Route (High Risk)

Route: Nucleophilic Aromatic Substitution on 2,4,6-Trifluoronitrobenzene.

-

Reaction: 2,4,6-Trifluoronitrobenzene +

Product. -

Risk: Nucleophilic attack on polyfluorinated nitrobenzenes typically occurs para to the nitro group due to activation.

-

Para attack yields: 4-methoxy-2,6-difluoronitrobenzene.

-

Reduction yields: 4-methoxy-2,6-difluoroaniline (Isomer of target).

-

-

Mitigation: To favor ortho attack, specific conditions (e.g., low temperature, non-polar solvents with phase transfer catalysts) are required, but this route is generally less reliable than the nitration route described above.

References

-

Nitration of Fluoroanisoles

-

Title: Regioselectivity in the Nitration of 3,5-Difluoroanisole.[6]

- Source:Journal of Organic Chemistry / Patent Liter

- Context: Confirms preference for ortho-nitration in meta-difluoro systems activ

-

See: - Provides context on handling difluoroaniline precursors.

-

-

General Synthesis of Fluoroanilines

-

Nucleophilic Substitution Patterns

- Title: Intriguing Observations with SnAr Reaction of 4-Nitrobenzonitrile.

-

Source:

- Context: Discusses regioselectivity challenges in reactions on substituted arom

-

Commercial Availability & Properties

-

Source:

- Context: Reference for the nitro-precursor if purchasing directly.

-

Sources

- 1. Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 2. US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 3. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 4. The reaction of m-chloronitrobenzene with sodium methoxide is much slower.. [askfilo.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]

analytical methods for the characterization and quantification of 2,4-Difluoro-6-methoxyaniline

Method Development & Validation Protocols

Executive Summary & Chemical Profile

2,4-Difluoro-6-methoxyaniline is a critical fluorinated building block used in the synthesis of bioactive compounds, particularly kinase inhibitors and herbicides. Its analysis presents specific challenges due to the electronic push-pull effects of the electron-withdrawing fluorine atoms (positions 2,4) and the electron-donating methoxy group (position 6) on the basic aniline core.

This guide provides a comprehensive analytical framework. Unlike generic aniline protocols, these methods address the specific pKa suppression caused by ortho/para-fluorination and the potential for inlet adsorption in gas chromatography.

Physicochemical Identity

| Property | Value / Characteristic | Analytical Implication |

| Chemical Structure | Aniline core, 2,4-difluoro, 6-methoxy | UV: Auxochromes shift |

| Molecular Weight | ~159.13 g/mol | MS: Look for |

| Acidity (pKa) | Est. 2.5 – 3.5 (Lower than aniline) | HPLC: Requires low pH (<2.[2]5) to keep fully protonated or neutral pH (>5) for free base.[2] |

| LogP | ~1.7 – 2.0 | LC Mode: Reverse Phase (C18) is ideal. |

| Volatility | Moderate | GC: Suitable, but requires inert liners to prevent tailing. |

Strategic Analytical Workflow

The following decision tree outlines the logical flow for characterizing this specific intermediate, ensuring no critical impurity is missed.

Figure 1: Analytical Decision Matrix for Fluorinated Aniline Intermediates.

Method A: High-Performance Liquid Chromatography (HPLC-UV/MS)

Primary Application: Assay (Purity) and quantification of non-volatile related substances.

Rationale

The 2,4-difluoro substitution significantly lowers the pKa of the aniline group. Standard "generic" gradients using 0.1% TFA may result in mixed-mode retention (partial protonation). This method utilizes a formate buffer to ensure stable ionization for MS detection while maintaining sharp peak shapes.

Protocol Specifications

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

. -

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Column Temp: 30°C.

-

Detection: UV @ 240 nm (Primary), 254 nm (Secondary); MS (ESI+).

Gradient Table

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Isocratic Hold (Polar impurities) |

| 15.0 | 10 | 90 | Linear Gradient |

| 18.0 | 10 | 90 | Wash |

| 18.1 | 95 | 5 | Re-equilibration |

| 23.0 | 95 | 5 | End of Run |

Critical Technical Note: Fluoroanilines can exhibit "fronting" if the sample solvent is too strong. Dissolve the sample in 30:70 Acetonitrile:Water rather than 100% Acetonitrile to prevent band broadening at the head of the column.

Method B: Gas Chromatography (GC-FID/MS)

Primary Application: Quantification of residual solvents and separation of positional isomers (e.g., 2,6-difluoro-4-methoxyaniline) which may co-elute in HPLC.

Rationale

Anilines are notorious for adsorption onto active silanol sites in GC liners, causing tailing. This method mandates the use of Ultra-Inert wool liners and a non-polar column to utilize boiling-point selectivity.

Protocol Specifications

-

System: GC with Split/Splitless Inlet.

-

Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS UI or HP-5),

. -

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[2]

-

Inlet: 250°C, Split Ratio 20:1. Liner: Ultra Inert with glass wool (Deactivated).

-

Detector: FID @ 300°C (for quantitation) or MSD (Source 230°C, Quad 150°C).

Temperature Program

-

Initial: 60°C (Hold 1 min) – Elutes solvents.

-

Ramp 1: 15°C/min to 180°C.

-

Ramp 2: 25°C/min to 280°C (Hold 3 min) – Elutes aniline and dimers.

Self-Validating Check:

Inject a standard of pure aniline. If the tailing factor (

Method C: Structural Verification (NMR Spectroscopy)

Primary Application: Confirming the regiochemistry (2,4-difluoro vs 2,6-difluoro).

Rationale

Mass spectrometry cannot easily distinguish between difluoro-methoxy isomers.

Expected Spectral Data (DMSO- )

-

H NMR:

-

(Singlet, 3H,

-

(Broad Singlet, 2H,

-

Aromatic region: Look for coupling constants (

) characteristic of meta-coupling (

-

(Singlet, 3H,

-

F NMR (Proton Decoupled):

-

2,4-Difluoro-6-methoxy: Will show two distinct signals (inequivalent fluorines).

-

Contrast with 2,6-Difluoro-4-methoxy: Would show one signal (equivalent fluorines due to symmetry).

-

Coupling: If proton-coupled, F-2 will appear as a multiplet (coupling to H-3 and H-5), while F-4 will show a different splitting pattern.

-

References & Authority

-

NIST Chemistry WebBook. 2,4-Difluoroaniline & Derivatives - Thermochemical Data. National Institute of Standards and Technology.[4]

-

U.S. EPA. Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[2] (2018).

-

Center for Drug Evaluation and Research (CDER). Review of Chromatographic Methods for Fluorinated Intermediates. FDA.[5] (General Guidance).

-

Journal of Chromatography A. Separation of fluoroaniline isomers on fluorinated stationary phases. (See general literature on fluoro-selectivity).

Sources

Troubleshooting & Optimization

common side reactions and byproducts in 2,4-Difluoro-6-methoxyaniline chemistry

The following technical support guide addresses the specific chemical behavior, common pitfalls, and troubleshooting strategies for 2,4-Difluoro-6-methoxyaniline . This content is designed for researchers requiring high-fidelity control over this electron-rich, sterically congested scaffold.

Executive Summary

2,4-Difluoro-6-methoxyaniline is a highly functionalized aniline derivative often employed as a "warhead" precursor in kinase inhibitor design or as a specialized building block in agrochemistry. Its reactivity is dominated by two competing factors:

-

Electronic Activation: The methoxy and amino groups are strong electron donors, making the ring susceptible to oxidation and electrophilic attack.

-

Steric Congestion: The amino group is flanked by a fluorine atom at the 2-position and a methoxy group at the 6-position. This "ortho-ortho" substitution pattern creates a significant steric barrier for nucleophilic attacks by the nitrogen, often leading to incomplete conversion or the need for forcing conditions that trigger side reactions.

Part 1: Critical Side Reactions & Troubleshooting

Reductive Defluorination (Hydrodefluorination)

Context: This occurs primarily during the synthesis of the aniline from its nitro precursor (2,4-difluoro-6-nitroanisole) via catalytic hydrogenation.

-

The Issue: Standard hydrogenation conditions (Pd/C,

) can accidentally cleave the C–F bond, replacing it with C–H. This is thermodynamically favorable due to the formation of stable HF. -

Byproduct: 4-Fluoro-2-methoxyaniline or 2-fluoro-6-methoxyaniline (mono-defluorinated impurities).

-

Troubleshooting Protocol:

| Variable | Recommendation | Mechanism/Rationale |

| Catalyst | Switch to Pt/C (sulfided) or Raney Nickel . | Sulfided platinum poisons the catalyst surface against C–F activation while allowing |

| Additive | Add V(acac)₃ (0.1 mol%) or Diphenylsulfide . | These act as selective inhibitors for hydrogenolysis of the carbon-halogen bond. |

| Hydrogen Source | Use Hydrazine hydrate or Formate (Transfer Hydrogenation). | Milder kinetic profile reduces the probability of over-reduction compared to high-pressure |

Oxidative Degradation (The "Purple Tar" Phenomenon)

Context: Storage or reaction exposure to air.

-

The Issue: As an electron-rich aniline, this molecule has a low oxidation potential. Exposure to air, especially in solution or on silica gel, leads to radical cation formation, dimerization (azo compounds), and polymerization.

-

Byproduct: Azobenzenes (colored impurities), iminoquinones, and insoluble black tars.

-

User Question: "My product turned from a pale yellow oil to a dark purple solid overnight. Is it ruined?"

-

Answer: Likely yes. The color comes from extended conjugation (diazo species) formed by oxidation.

-

Immediate Action: Purify immediately via short-path distillation or rapid chromatography.

-

Prevention: Store under Argon at -20°C. Add trace BHT (butylated hydroxytoluene) if the application permits. Avoid chlorinated solvents (DCM/CHCl3) for long-term storage as they can become acidic and promote radical formation.

-

Steric-Induced Amide Coupling Failure

Context: Attaching the aniline to a carboxylic acid scaffold (e.g., drug core).

-

The Issue: The 2-F and 6-OMe groups create a "picket fence" around the nitrogen. Standard coupling reagents (EDC, HATU) often fail to generate the active ester fast enough to overcome the nucleophilic sluggishness of the amine, leading to hydrolysis of the activated acid or racemization.

-

Byproduct: Hydrolyzed acid starting material, N-acyl urea byproducts, or O-acylation if phenol impurities are present.

-

Troubleshooting Protocol:

Q: Why is my HATU coupling stuck at 30% conversion after 24 hours?

A: The steric bulk at the ortho-positions prevents the bulky HATU-active ester complex from approaching the amine.

Solution A: Switch to Acid Chloride activation (SOCl₂ or Oxalyl Chloride). The smaller electrophile bypasses the steric gate.

Solution B: Use POCl₃ in pyridine. This generates a highly reactive intermediate that forces the coupling.

Solution C: Increase temperature to 60-80°C (requires thermal stability check).

Unintended Demethylation

Context: Reactions involving Lewis Acids (

-

The Issue: The 6-methoxy group is an ether. While robust, it can be cleaved to a phenol (2-amino-3,5-difluorophenol) under conditions intended for other transformations (e.g., Friedel-Crafts or deprotection of other groups).

-

Byproduct: 2-Amino-3,5-difluorophenol (often appears as a polar streak on TLC).

-

Prevention: Avoid

. If Lewis acids are required, use milder alternatives like

Part 2: Visualizing the Reactivity Landscape

The following diagram illustrates the "Happy Path" to the desired amide product versus the "Sad Paths" leading to common byproducts.

Figure 1: Reactivity landscape of 2,4-Difluoro-6-methoxyaniline showing the primary synthetic pathway (green) and competing side reactions (red/yellow).[1]

Part 3: Analytical Troubleshooting (FAQs)

Q: I see a "ghost" peak in my LCMS with M-14 mass. What is it?

A: This is likely the demethylated byproduct (loss of

-

Cause: Did you use acidic workup conditions or leave the sample in acidic LCMS buffer for too long?

-

Verification: Check the UV spectrum. Phenols often have a bathochromic shift (red-shift) under basic conditions compared to the methoxy ether.

Q: My NMR shows a complex splitting pattern in the aromatic region. Is my fluorine coupling messing it up?

A: Yes. The two fluorines (F-2 and F-4) couple to each other and to the protons.

-

Expected Pattern:

-

H-3: Triplet of doublets (td) or multiplet due to coupling with F-2, F-4, and H-5.

-

H-5: Doublet of doublets (dd) or multiplet.

-

-

Diagnostic: Run a ¹⁹F-decoupled ¹H-NMR . If the signals collapse into simple doublets (meta-coupling), your skeleton is intact. If they remain complex, you might have a mixture of regioisomers or defluorinated byproducts.

Q: Can I perform Nucleophilic Aromatic Substitution ( ) on this ring?

A: It is difficult.

-

Reasoning: The amino group (

) and methoxy group ( -

Exception: If you diazotize the amine to form the diazonium salt, the

group makes the ring highly electrophilic, allowing displacement of the fluorines or the diazonium group itself [1].

Part 4: Recommended Storage & Handling Protocol

To minimize the side reactions described above, adhere to this "Gold Standard" handling workflow:

-

Receipt: Upon arrival, verify color. It should be off-white to pale yellow. If dark brown, purify immediately.

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Solvents: Use degassed, anhydrous solvents (THF, DMF, Toluene). Avoid ethers (THF/Dioxane) that contain peroxides, as they accelerate oxidation.

-

Workup: Avoid strong mineral acids (

,

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9709, 2,4-Difluoroaniline. PubChem.[2] [Link]

-

Chemistry Steps. (2023). Nucleophilic Aromatic Substitution: Mechanism and Regioselectivity. Chemistry Steps. [Link]

-

MDPI. (2023).[3] Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules. [Link]

Sources

Technical Support Center: 2,4-Difluoro-6-methoxyaniline Stability Guide

Introduction

Welcome to the Technical Support Center. This guide addresses the stability profile, degradation pathways, and handling protocols for 2,4-Difluoro-6-methoxyaniline (CAS: 154643-96-8). As a poly-substituted aniline intermediate used in the synthesis of active pharmaceutical ingredients (APIs), understanding its degradation logic is critical for maintaining yield and purity.

This molecule features a unique substitution pattern: the amino group is flanked by a fluorine atom (C2) and a methoxy group (C6), with a second fluorine at the para-position (C4). This steric and electronic environment significantly alters its degradation profile compared to unsubstituted aniline.

Module 1: Critical Storage & Handling (The "Why" and "How")

Q: My sample has transitioned from off-white to a dark brown oil/solid. Is it still usable?

A: This is the hallmark of oxidative degradation .

-

The Mechanism: Like most anilines, the electron-rich nitrogen atom is susceptible to oxidation by atmospheric oxygen. This forms a radical cation (

), which rapidly couples to form azo-dimers, hydrazo compounds, or extended polymethine dyes (similar to "Aniline Black"). -

Usability: If the color change is superficial (surface browning), the bulk material may still be >98% pure.

-

Action: Perform a simple TLC or HPLC check . If the impurity profile is <2%, you can purify via recrystallization (if solid) or short-path distillation (if liquid).

-

Prevention: Store under Argon or Nitrogen . The "flanking" substituents (2-F, 6-OMe) provide some steric protection, but they do not prevent N-oxidation.

Q: Can I store this compound in solution?

A: Not recommended for long-term storage.

-

Risk: In solution (especially protic solvents like Methanol), the rate of auto-oxidation increases significantly due to higher dissolved oxygen mobility.

-

Acid Sensitivity: While the C-F bonds are robust, the methoxy ether linkage (C-O) can undergo O-demethylation in the presence of strong Lewis acids or mineral acids over time, releasing the phenol (2,4-difluoro-6-aminophenol).

-

Recommendation: Store as a neat solid/oil at 2–8°C in amber glass.

Module 2: Degradation Pathways & Mechanisms

This section details the specific chemical pathways that compromise 2,4-Difluoro-6-methoxyaniline.

Oxidative Coupling (Primary Pathway)

The para-position (C4) is blocked by Fluorine. This is chemically significant because it prevents the formation of standard p-benzoquinone imines. Consequently, degradation is forced through N-N coupling (Azo formation) or ortho-coupling (at C3/C5), which is slower but leads to complex, highly colored oligomers.

Photolytic Dehalogenation

Under UV light, the C-F bond (particularly at C2/C4) can undergo homolytic cleavage, leading to radical intermediates that abstract hydrogen from solvents or react with water to form phenols.

Hydrolytic O-Demethylation

While rare under neutral conditions, exposure to acidic moisture can cleave the methyl ether, generating the aminophenol derivative.

Visualization: Degradation Logic Flow

Figure 1: Predicted degradation pathways. The primary risk is oxidative dimerization (Red path), followed by acid-catalyzed hydrolysis (Green path).

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

Q: I see a "Ghost Peak" at RRT 0.85. What is it?

A: In fluoro-aniline analysis, this is often the Demethylated impurity or a Defluorinated artifact .

| Relative Retention Time (RRT) | Probable Identity | Cause/Origin |

| 1.00 | 2,4-Difluoro-6-methoxyaniline | Parent |

| 0.85 - 0.90 | 2-Amino-3,5-difluorophenol | O-Demethylation (Acidic diluent?) |

| 1.20 - 1.30 | Azo-dimer species | Sample preparation delay (Oxidation) |

| ~0.50 | Solvent Front / Salt Counterions | Injection artifact |

Troubleshooting Protocol:

-

Check Diluent: Are you using acidic acetonitrile (0.1% TFA)? If the sample sits for >4 hours, the acidic condition may induce degradation. Switch to neutral Methanol/Water or buffered Ammonium Acetate.

-

Check Wavelength: Fluoroanilines have distinct UV absorption. Ensure you are detecting at 230–254 nm . Monitoring at 210 nm may pick up solvent noise.

Module 4: Stress Testing Protocol (Forced Degradation)

To validate the stability of your specific lot, perform this standardized stress test. This confirms if your storage conditions are adequate.

Materials Required

-

1 mg/mL solution of 2,4-Difluoro-6-methoxyaniline in Acetonitrile/Water (50:50).

-

0.1 M HCl, 0.1 M NaOH, 3% H₂O₂.

Workflow Diagram

Figure 2: Forced degradation workflow for rapid stability assessment.

Interpretation of Results

-

High Degradation in H₂O₂: Confirms oxidative sensitivity. Action: Tighten inert gas packaging protocols.

-

Degradation in Acid: Confirms ether instability. Action: Avoid acidic workups; use phosphate buffers.

-

Degradation in Base: Generally stable, but watch for defluorination (SNAr) if heated excessively.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9709, 2,4-Difluoroaniline. (Used for comparative fluoroaniline stability data). Retrieved from [Link]

- Ferreira, M.I., et al. (2009).Degradation of fluoroanilines by bacteria: Metabolic pathways and enzyme kinetics. Journal of Biotechnology.

-

Organic Syntheses (2002). Preparation of 2-Fluoro-4-methoxyaniline. Org. Synth. 2002, 78,[1] 63. (Mechanistic insight into the stability of fluoro-methoxy-anilines during synthesis). Retrieved from [Link][1]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 2,4-Difluoro-6-methoxyaniline Derivatives

For researchers and professionals in drug development and agrochemical synthesis, 2,4-Difluoro-6-methoxyaniline serves as a critical starting material and a key structural motif in a variety of advanced compounds. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group, imparts distinct chemical properties that are leveraged in the design of targeted, effective molecules.

However, the very reactivity that makes this scaffold valuable also necessitates a rigorous and multi-faceted approach to structural validation. Ensuring the precise arrangement of these substituents, confirming the absence of isomeric impurities, and characterizing downstream derivatives are paramount for reproducible research, scalable synthesis, and regulatory compliance. This guide provides an in-depth comparison of the primary analytical techniques for the comprehensive structural elucidation of 2,4-Difluoro-6-methoxyaniline derivatives, grounded in field-proven insights and experimental data.

The Cornerstone of Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the foundational technique for determining the chemical structure of organic molecules in solution. For derivatives of 2,4-Difluoro-6-methoxyaniline, it provides an unparalleled level of detail regarding the covalent framework and the electronic environment of each atom. The presence of ¹H, ¹³C, and ¹⁹F active nuclei offers multiple, synergistic viewpoints into the molecule's architecture.

Causality Behind Experimental Choices in NMR

The choice of NMR experiments is dictated by the need to unambiguously assign every proton and carbon and to confirm the connectivity between them. A standard suite of experiments provides a self-validating dataset.

-

¹H NMR: This is the initial, rapid assessment of the structure. It confirms the number of distinct proton environments and, through scalar coupling (J-coupling), provides information about neighboring atoms. For these derivatives, the splitting of aromatic protons by adjacent fluorine atoms is a key diagnostic feature.

-

¹³C NMR: This experiment reveals the number of unique carbon environments. The large chemical shift range and the characteristic C-F coupling constants (¹JCF, ²JCF, etc.) are crucial for assigning the substituted aromatic carbons.

-

¹⁹F NMR: Given the subject compounds, ¹⁹F NMR is indispensable. It directly observes the fluorine environments, and its coupling to nearby protons provides definitive proof of the substitution pattern.

-

2D NMR (COSY, HSQC, HMBC): These experiments are not merely confirmatory; they are essential for complex derivatives.

-

COSY (Correlation Spectroscopy) establishes ¹H-¹H coupling networks, linking adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (2-3 bonds) between protons and carbons, allowing the assembly of the complete molecular skeleton.

-

Experimental Protocol: Acquiring a Comprehensive NMR Dataset

-

Sample Preparation: Dissolve ~5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many neutral organic molecules.[1]

-

Instrument Setup: The experiments should be run on a spectrometer with a minimum field strength of 400 MHz to ensure adequate signal dispersion.[2][3]

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Acquire 2D COSY, HSQC, and HMBC spectra, optimizing acquisition parameters for the expected coupling constants.

-

-

Data Processing: Process all spectra using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Reference the spectra internally to the residual solvent signal or an internal standard like tetramethylsilane (TMS).

Figure 1: Experimental workflow for comprehensive NMR-based structural validation.

Data Presentation: Expected NMR Data for a Hypothetical Derivative

The table below summarizes the expected NMR characteristics for a generic N-acylated 2,4-Difluoro-6-methoxyaniline derivative. Actual values will vary based on the specific acyl group ('R').

| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Key Couplings (J, Hz) |

| ¹H | H-3 | 6.5 - 7.0 | Doublet of doublets (dd), ³JHF ≈ 8-10 Hz, ⁴JHF ≈ 2-3 Hz |

| ¹H | H-5 | 6.4 - 6.8 | Doublet of doublets (dd), ³JHF ≈ 10-12 Hz, ⁴JHH ≈ 2-3 Hz |

| ¹H | -NH- | 7.5 - 9.0 (amide) | Broad singlet (s) |

| ¹H | -OCH₃ | 3.8 - 4.0 | Singlet (s) |

| ¹³C | C-1 (C-NH) | 135 - 145 | Triplet (t), ²JCF ≈ 10-15 Hz |

| ¹³C | C-2 (C-F) | 155 - 165 | Doublet of doublets (dd), ¹JCF ≈ 240-260 Hz |

| ¹³C | C-4 (C-F) | 150 - 160 | Doublet of doublets (dd), ¹JCF ≈ 240-260 Hz |

| ¹³C | C-6 (C-O) | 145 - 155 | Doublet of doublets (dd), ²JCF ≈ 10-15 Hz |

| ¹³C | -OCH₃ | 55 - 60 | Singlet (s) |

| ¹⁹F | F-2 | -110 to -130 | Multiplet (m) |

| ¹⁹F | F-4 | -120 to -140 | Multiplet (m) |

Confirming Identity and Purity: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of the synthesized derivative and is a cornerstone of impurity profiling, especially when coupled with a chromatographic separation technique like LC or GC.[4][5][6]

Causality Behind Experimental Choices in MS

-

Ionization Technique: Electrospray ionization (ESI) is the preferred method for most drug-like molecules as it is a "soft" technique that typically keeps the molecule intact, yielding a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻). For more volatile, less polar derivatives, Electron Impact (EI) can be used, which provides rich fragmentation data useful for structural elucidation.

-

Mass Analyzer: High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, is crucial. It provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula, a critical piece of evidence for structural validation.

Experimental Protocol: LC-HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.

-

Chromatographic Separation (LC):

-

Inject the sample onto a reverse-phase HPLC column (e.g., C18).

-

Elute the sample using a gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of acid (e.g., 0.1% formic acid) to promote ionization. This step separates the main product from impurities.[7]

-

-

Mass Spectrometry (MS):

-

Direct the column eluent into the ESI source of the HRMS instrument.

-

Acquire data in positive ion mode to observe the [M+H]⁺ ion.

-

Set the mass range to scan from m/z 100 to 1000 (or a range appropriate for the expected molecular weight).

-

-

Data Analysis:

-

Extract the mass spectrum for the main chromatographic peak.

-

Determine the accurate mass of the most abundant ion and use it to calculate the elemental formula.

-

Analyze the spectra of minor peaks to identify potential impurities.

-

Figure 2: Workflow for structural confirmation and impurity profiling using LC-HRMS.

Data Presentation: Expected HRMS Data

| Parameter | Value | Interpretation |

| Derivative Formula | C₁₄H₁₁F₂NO₃ (Example: N-furoyl derivative) | Target molecular formula |

| Theoretical [M+H]⁺ | 280.0780 | Calculated exact mass for C₁₄H₁₂F₂NO₃⁺ |

| Observed [M+H]⁺ | 280.0775 | Experimentally measured mass |

| Mass Error | -1.8 ppm | Confirms elemental composition (typically < 5 ppm) |

The Gold Standard: Single-Crystal X-ray Diffraction

While NMR and MS provide robust evidence for the chemical structure, single-crystal X-ray diffraction stands alone in its ability to deliver an unambiguous, three-dimensional model of the molecule as it exists in the solid state. It is the definitive method for confirming connectivity, stereochemistry, and discerning subtle structural features like intramolecular hydrogen bonds and molecular conformation.

The analysis of related fluorinated aniline structures by X-ray diffraction has shown how C-C-C bond angles can deviate from the ideal 120° due to the presence of fluorine substituents.[8] This level of detail is only accessible through crystallography.

Causality Behind Experimental Choices

The primary challenge in X-ray crystallography is growing a high-quality single crystal suitable for diffraction. This often requires screening various solvents and crystallization conditions. The choice of a modern diffractometer with a high-intensity X-ray source and a sensitive detector is crucial for obtaining high-resolution data, even from small or weakly diffracting crystals.

Experimental Protocol: X-ray Structure Determination

-

Crystal Growth:

-

Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture.

-

Employ slow evaporation, slow cooling, or vapor diffusion techniques to encourage the formation of single crystals. This is often the most time-consuming step.

-

-

Crystal Mounting: Select a well-formed, defect-free crystal under a microscope and mount it on the diffractometer.

-

Data Collection:

-

Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

-

Perform an initial scan to determine the unit cell parameters and crystal system.

-

Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to generate a reflection file.

-

Use specialized software (e.g., SHELXS, Olex2) to solve the phase problem and generate an initial electron density map.[8]

-

Build a molecular model into the electron density map and refine the atomic positions and thermal parameters until the model accurately matches the experimental data.

-

Figure 3: General workflow for single-crystal X-ray diffraction analysis.

Data Presentation: Key Crystallographic Parameters

| Parameter | Typical Value/Information | Significance |

| Crystal System | Monoclinic, Orthorhombic, etc. | Describes the symmetry of the crystal lattice. |

| Space Group | e.g., P2₁/c | Defines the specific symmetry elements within the unit cell. |

| R-factor (R1) | < 0.05 (5%) | A measure of the agreement between the model and the data; lower is better. |

| Bond Lengths (Å) | C-F: ~1.35 Å, C-O: ~1.37 Å | Provides precise, quantitative geometric information. |

| Intermolecular Interactions | Hydrogen bonds, π-stacking | Reveals how molecules pack in the solid state, influencing physical properties. |

An Integrated Strategy: The Path to Unimpeachable Validation

No single technique provides the complete picture. A robust structural validation strategy for 2,4-Difluoro-6-methoxyaniline derivatives relies on the synergistic use of all three methods.

-

Initial Confirmation (NMR & LC-MS): Following synthesis and purification, LC-HRMS is used to quickly confirm the molecular weight and purity of the target compound. Concurrently, a full suite of NMR experiments confirms the proposed 2D structure.

-

Impurity Identification: Any significant impurities detected by LC are isolated (if necessary) and characterized by NMR and MS to understand the formation of synthetic byproducts.[4][7]

-

Definitive Proof (X-ray): For key intermediates or final compounds, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional structure.

This integrated approach creates a self-validating system where the solution-state data from NMR corroborates the elemental formula from HRMS, and both are ultimately confirmed by the definitive solid-state structure from X-ray crystallography. This level of rigor is the standard in modern chemical and pharmaceutical development, ensuring data integrity, reproducibility, and safety.

References

-

Kunert, O., et al. (2008). 2,4,6-Trifluoroaniline. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2242. Available at: [Link]

- Google Patents. (1979). Method of preparing 2,4-difluoroaniline.

- Patel, R., et al. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2).

-